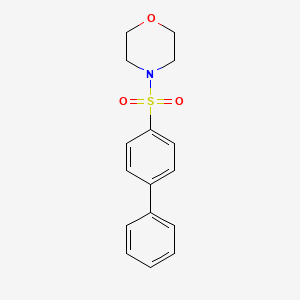

4-(4-biphenylylsulfonyl)morpholine

Description

4-(4-Biphenylylsulfonyl)morpholine (CAS: N/A) is a sulfonamide derivative of morpholine, characterized by a biphenyl group attached to the sulfonyl moiety. This compound is synthesized via nucleophilic substitution reactions involving aryl Grignard reagents and sulfonyl chloride precursors, as demonstrated in combinatorial chemistry workflows . The compound is primarily used as a building block in medicinal chemistry and materials science due to its stability and versatility in forming heterocyclic frameworks .

Properties

IUPAC Name |

4-(4-phenylphenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c18-21(19,17-10-12-20-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDWIWYIFOKLFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-(Phenylsulfonyl)morpholine (CAS: 5033-21-6)

- Structure : A phenyl group replaces the biphenylyl substituent.

- Key Differences : The absence of a second phenyl ring reduces lipophilicity (clogP ~2.1 vs. ~3.5 estimated for the biphenylyl derivative) and limits aromatic stacking interactions .

- Applications : Widely used in high-throughput screening for kinase inhibitors and antimicrobial agents .

4-[(4-Methoxyphenyl)sulfonyl]morpholine (CAS: N/A)

- Structure : A methoxy group at the para position of the phenyl ring introduces electron-donating effects.

- Applications : Explored in antidiabetic drug candidates for improved bioavailability .

4-[(2-Fluorophenyl)sulfonyl]morpholine (CAS: 613657-01-5)

- Structure : Fluorine at the ortho position introduces steric hindrance and electronegativity.

- Key Differences : The fluorine atom increases oxidative stability and alters hydrogen-bonding patterns, as seen in Hirshfeld surface analyses of related fluorinated analogs .

- Applications : Used in PET radiotracer development due to fluorine’s isotopic properties .

4-(4-Nitrophenyl)morpholine (CAS: 10389-51-2)

- Structure : A nitro group replaces the sulfonyl moiety.

- Key Differences : The nitro group confers strong electron-withdrawing effects, reducing basicity (pKa ~4.2 vs. ~6.5 for sulfonyl derivatives) and increasing reactivity in reduction reactions .

- Applications : Intermediate in the synthesis of antimycobacterial agents .

Physicochemical Properties

| Compound | Melting Point (°C) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| 4-(4-Biphenylylsulfonyl)morpholine | N/A | ~3.5 | <0.1 (DMSO) |

| 4-(Phenylsulfonyl)morpholine | 109–110 | 2.1 | 1.2 (DMSO) |

| 4-[(4-Methoxyphenyl)sulfonyl]morpholine | 85–86 | 1.8 | 3.5 (Ethanol) |

| 4-[(2-Fluorophenyl)sulfonyl]morpholine | N/A | 2.3 | 1.0 (DCM) |

| 4-(4-Nitrophenyl)morpholine | 142–144 | 1.5 | 0.8 (Water) |

Data compiled from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.